![molecular formula C25H20N2O B14081969 (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound with a unique structure that combines elements of dibenzocarbazole and dihydrooxazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzocarbazole core: This can be achieved through a series of cyclization reactions.
Attachment of the oxazole ring: This step often involves the use of specific reagents and catalysts to ensure the correct formation of the oxazole ring.
Chiral resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzocarbazole derivatives: These compounds share the dibenzocarbazole core and may have similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring structure, which may exhibit similar chemical reactivity.
Uniqueness
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C25H20N2O |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(4S)-4-(12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H20N2O/c1-16-26-19(15-28-16)14-27-22-12-10-17-6-2-4-8-20(17)24(22)25-21-9-5-3-7-18(21)11-13-23(25)27/h2-13,19H,14-15H2,1H3/t19-/m0/s1 |
Clé InChI |
GZTXMZDVGRXHAJ-IBGZPJMESA-N |
SMILES isomérique |
CC1=N[C@H](CO1)CN2C3=C(C4=CC=CC=C4C=C3)C5=C2C=CC6=CC=CC=C65 |
SMILES canonique |
CC1=NC(CO1)CN2C3=C(C4=CC=CC=C4C=C3)C5=C2C=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B14081887.png)
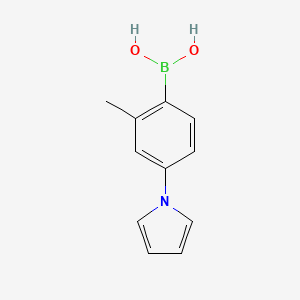

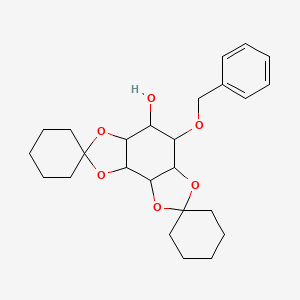
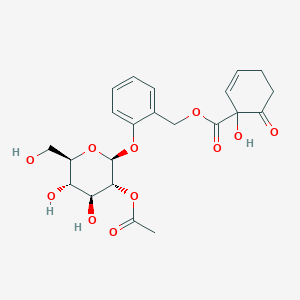
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
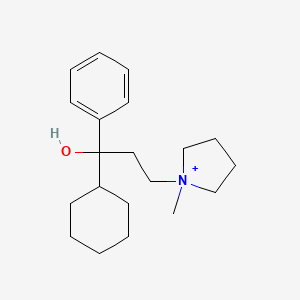
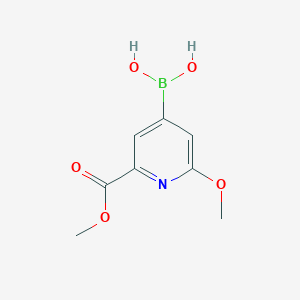
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
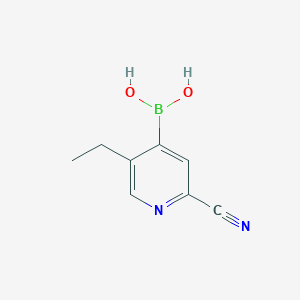
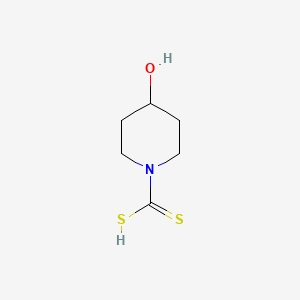
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

